molecular formula C12H11N3O2 B7876885 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one

9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one

Cat. No.: B7876885
M. Wt: 229.23 g/mol
InChI Key: BEGMTLTWBZSGFO-UHFFFAOYSA-N
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Description

9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one is a heterocyclic compound with a complex molecular structure that draws interest due to its potential applications in various scientific fields. It features a triazinoindole core, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. The most common method includes:

  • Starting Materials: Often involves indole derivatives and triazine-based compounds.

  • Reagents: Methanol and methylating agents are frequently used.

  • Catalysts: Acidic catalysts to facilitate the cyclization process.

  • Conditions: Generally performed under reflux conditions with precise temperature control.

Industrial Production Methods: Industrial-scale synthesis requires optimized conditions to ensure high yield and purity:

  • Batch or Continuous Flow Processes: Depending on the required scale.

  • Advanced Catalysis: Utilizing specific catalytic systems to enhance reaction efficiency.

  • Purification: Involves crystallization and chromatography techniques to achieve desired purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can be oxidized to form various derivatives, enhancing its chemical versatility.

  • Reduction: Reduction reactions can modify the molecular structure, affecting its chemical properties.

  • Substitution: Undergoes substitution reactions, often involving halogenation or alkylation.

Common Reagents and Conditions

  • Oxidation: Uses reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Typically involves hydrogenation using palladium on carbon (Pd/C) or similar catalysts.

  • Substitution: Common reagents include alkyl halides and halogenating agents.

Major Products Formed: These reactions yield a variety of derivatives that can be tailored for specific applications in medicinal chemistry and material sciences.

Scientific Research Applications

9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one finds extensive use in several fields:

  • Chemistry: Utilized as a building block for synthesizing complex organic molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Investigated as a potential pharmaceutical agent, especially in cancer therapy due to its ability to interact with biological targets.

  • Industry: Used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

When compared to other similar compounds, 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one exhibits unique properties:

  • Structural Uniqueness: The presence of a methoxy group and the specific arrangement of the triazinoindole core distinguish it from analogs.

  • Chemical Reactivity: Shows distinct reactivity patterns compared to other triazinoindole derivatives.

Comparison with Similar Compounds

  • 9-Hydroxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one

  • 9-Methoxy-4-ethyl[1,2,4]triazino[4,5-a]indol-1(2H)-one

  • 4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one

Properties

IUPAC Name

9-methoxy-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-7-13-14-12(16)10-6-8-9(15(7)10)4-3-5-11(8)17-2/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGMTLTWBZSGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=CC3=C(N12)C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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